(4-(2-Fluoroethyl)piperidin-1-yl)(piperidin-2-yl)methanone (4-(2-Fluoroethyl)piperidin-1-yl)(piperidin-2-yl)methanone
Brand Name: Vulcanchem
CAS No.: 2097943-72-9
VCID: VC3121185
InChI: InChI=1S/C13H23FN2O/c14-7-4-11-5-9-16(10-6-11)13(17)12-3-1-2-8-15-12/h11-12,15H,1-10H2
SMILES: C1CCNC(C1)C(=O)N2CCC(CC2)CCF
Molecular Formula: C13H23FN2O
Molecular Weight: 242.33 g/mol

(4-(2-Fluoroethyl)piperidin-1-yl)(piperidin-2-yl)methanone

CAS No.: 2097943-72-9

Cat. No.: VC3121185

Molecular Formula: C13H23FN2O

Molecular Weight: 242.33 g/mol

* For research use only. Not for human or veterinary use.

(4-(2-Fluoroethyl)piperidin-1-yl)(piperidin-2-yl)methanone - 2097943-72-9

Specification

CAS No. 2097943-72-9
Molecular Formula C13H23FN2O
Molecular Weight 242.33 g/mol
IUPAC Name [4-(2-fluoroethyl)piperidin-1-yl]-piperidin-2-ylmethanone
Standard InChI InChI=1S/C13H23FN2O/c14-7-4-11-5-9-16(10-6-11)13(17)12-3-1-2-8-15-12/h11-12,15H,1-10H2
Standard InChI Key ZIZZKLADHRMARY-UHFFFAOYSA-N
SMILES C1CCNC(C1)C(=O)N2CCC(CC2)CCF
Canonical SMILES C1CCNC(C1)C(=O)N2CCC(CC2)CCF

Introduction

Chemical Identity and Properties

(4-(2-Fluoroethyl)piperidin-1-yl)(piperidin-2-yl)methanone is a biologically relevant chemical entity identified by CAS number 2097943-72-9. The compound features a methanone (carbonyl) bridge connecting two piperidine rings, with a 2-fluoroethyl substituent at the 4-position of one piperidine ring . This structural arrangement creates a molecule with multiple functional groups that could potentially interact with biological targets.

The basic physicochemical properties of the compound are summarized in Table 1.

Table 1: Physicochemical Properties of (4-(2-Fluoroethyl)piperidin-1-yl)(piperidin-2-yl)methanone

PropertyValue
CAS Number2097943-72-9
Molecular FormulaC13H23FN2O
Molecular Weight242.33 g/mol
IUPAC Name[4-(2-fluoroethyl)piperidin-1-yl]-piperidin-2-ylmethanone
Standard InChIInChI=1S/C13H23FN2O/c14-7-4-11-5-9-16(10-6-11)13(17)12-3-1-2-8-15-12/h11-12,15H,1-10H2
Standard InChIKeyZIZZKLADHRMARY-UHFFFAOYSA-N
Canonical SMILESC1CCNC(C1)C(=O)N2CCC(CC2)CCF
PubChem Compound ID121201051

The compound's structure contains several key elements that contribute to its potential biological activity: the carbonyl group serving as a hydrogen bond acceptor, the basic nitrogen atoms of the piperidine rings that can function as hydrogen bond acceptors or form ionic interactions, and the fluoroethyl moiety which can enhance metabolic stability and lipophilicity .

Comparison with Related Compounds

Table 2 presents a comparison of (4-(2-Fluoroethyl)piperidin-1-yl)(piperidin-2-yl)methanone with structurally related compounds to provide context for its potential properties and applications.

Table 2: Comparison of (4-(2-Fluoroethyl)piperidin-1-yl)(piperidin-2-yl)methanone with Related Compounds

CompoundStructural SimilaritiesKey DifferencesReported Applications
(2,6-Difluorophenyl)(4-methylpiperidin-1-yl)methanoneContains piperidine ring with carbonyl linkageContains aromatic ring instead of second piperidine; different fluorine positioningCrystal structure analyzed; potential biological applications
(4-METHYL-PIPERAZIN-1-YL)-PIPERIDIN-4-YL-METHANONEContains piperidine with carbonyl linkage to nitrogen heterocycleContains piperazine instead of second piperidine; methyl substituent instead of fluoroethylPharmaceutical intermediate
(5-Fluoro-2-hydroxyphenyl)(piperidin-4-yl)methanoneContains piperidine with carbonyl linkageAromatic component with hydroxy group; different fluorine positioningPharmaceutical intermediate
(4-fluoro phenyl)(4-methyl piperidin-1-yl) methanoneContains piperidine with carbonyl linkageAromatic component; methyl substituent instead of fluoroethylOptical, antimicrobial and antioxidant activities studied

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